

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-isopropylphenol

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Compound of Interest

Compound Name: 3-Bromo-5-isopropylphenol

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This guide provides an in-depth analysis of the spectroscopic data for **3-Bromo-5-isopropylphenol** (C₉H₁₁BrO), a substituted phenolic compound with potential applications in organic synthesis and drug discovery. As experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and verifying this compound.

Molecular Structure and Overview

3-Bromo-5-isopropylphenol is an aromatic compound with a molecular weight of approximately 215.09 g/mol ^{[1][2]}. The strategic placement of the bromine atom, hydroxyl group, and isopropyl group on the benzene ring results in a unique electronic environment, which is reflected in its spectroscopic signatures. Accurate characterization is paramount for its use in further chemical transformations and biological assays.

Below is the chemical structure with atoms numbered for unambiguous referencing in the subsequent spectroscopic analysis.

Caption: Molecular structure of **3-Bromo-5-isopropylphenol** with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **3-Bromo-5-isopropylphenol** in a standard deuterated solvent like CDCl_3 would exhibit distinct signals for the aromatic, isopropyl, and hydroxyl protons. The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H (Phenolic OH)	~5.0	Singlet (broad)	-
H-2, H-6 (Aromatic)	~6.8 - 7.1	Multiplet	~2-3
H-4 (Aromatic)	~6.7 - 6.9	Triplet or Multiplet	~2
H-7 (Isopropyl CH)	~2.8 - 3.0	Septet	~7
H-8, H-9 (Isopropyl CH_3)	~1.2	Doublet	~7

Interpretation of the Predicted ^1H NMR Spectrum

- Aromatic Protons (H-2, H-4, H-6):** The electron-donating hydroxyl and isopropyl groups tend to shield the aromatic protons, shifting them upfield, while the electron-withdrawing bromine atom has a deshielding effect. The protons at positions 2, 4, and 6 will appear as distinct multiplets or singlets in the aromatic region, with small coupling constants characteristic of meta and para relationships.
- Isopropyl Group Protons (H-7, H-8, H-9):** The methine proton (H-7) is adjacent to six equivalent methyl protons, resulting in a septet. The six methyl protons (H-8, H-9) are coupled to the single methine proton, producing a characteristic doublet.

- Phenolic Proton (OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol for ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-5-isopropylphenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ^{13}C NMR Data

The predicted proton-decoupled ^{13}C NMR spectrum of **3-Bromo-5-isopropylphenol** would show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (C-OH)	~155
C-3 (C-Br)	~123
C-5 (C-isopropyl)	~150
C-2, C-6, C-4 (Aromatic CH)	~110 - 130
C-7 (Isopropyl CH)	~34
C-8, C-9 (Isopropyl CH ₃)	~24

Interpretation of the Predicted ¹³C NMR Spectrum

- Aromatic Carbons:** The carbon atom attached to the hydroxyl group (C-1) is significantly deshielded and appears furthest downfield. The carbon bearing the bromine (C-3) will also be downfield, but its chemical shift is influenced by the heavy atom effect. The carbon attached to the isopropyl group (C-5) is also deshielded. The remaining aromatic carbons (C-2, C-4, C-6) will resonate at higher field strengths.
- Isopropyl Carbons:** The methine carbon (C-7) and the two equivalent methyl carbons (C-8, C-9) will appear in the aliphatic region of the spectrum at the higher field.

Experimental Protocol for ¹³C NMR Spectroscopy

- Sample Preparation:** A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Instrument Setup:** Similar to ¹H NMR, the instrument needs to be tuned and shimmed for the ¹³C frequency.
- Data Acquisition:** A proton-decoupled pulse sequence is standard. A larger number of scans is usually necessary to achieve a good signal-to-noise ratio.
- Data Processing:** The data is processed similarly to ¹H NMR data (Fourier transform, phasing, and baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)
O-H stretch (phenol)	3200 - 3600 (broad)
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic)	2850 - 3000
C=C stretch (aromatic)	1450 - 1600
C-O stretch (phenol)	1200 - 1260
C-Br stretch	500 - 600

Interpretation of the Predicted IR Spectrum

- **O-H Stretch:** A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.
- **C-H Stretches:** Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the isopropyl group.
- **C=C Aromatic Stretches:** One or more sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.
- **C-O and C-Br Stretches:** The C-O stretch of the phenol and the C-Br stretch will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it

into a transparent disk. The sample can also be dissolved in a suitable solvent (e.g., CCl_4) and analyzed in a solution cell.

- **Data Acquisition:** A background spectrum of the empty spectrometer (or the pure solvent/KBr pellet) is recorded first. Then, the sample spectrum is recorded. The background is automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows the percentage of transmittance versus wavenumber (cm^{-1}). The absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data (Electron Ionization)

m/z	Assignment	Notes
214/216	$[\text{M}]^+$	Molecular ion peak. The two peaks of roughly equal intensity are due to the two isotopes of bromine (^{79}Br and ^{81}Br).
199/201	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group from the isopropyl moiety.
171/173	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of the isopropyl group.

Interpretation of the Predicted Mass Spectrum

- **Molecular Ion Peak ($[\text{M}]^+$):** The most critical piece of information is the molecular ion peak, which corresponds to the molecular weight of the compound. For **3-Bromo-5-isopropylphenol**, this will appear as a pair of peaks at m/z 214 and 216, with nearly equal abundance, which is the characteristic isotopic signature of a molecule containing one bromine atom.

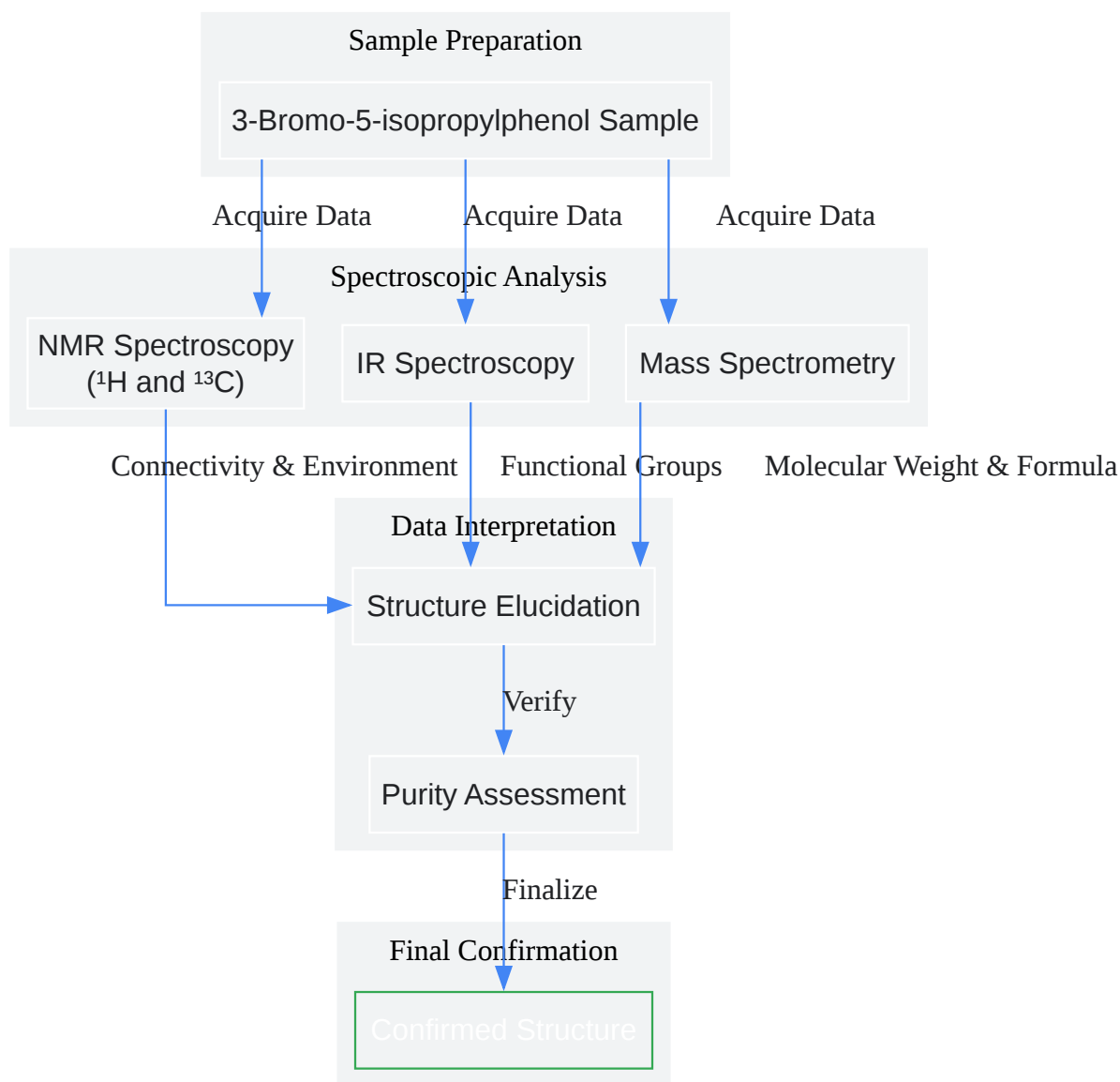
- **Fragmentation Pattern:** The fragmentation pattern provides clues about the structure of the molecule. A common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl radical ($\text{CH}_3\bullet$) to form a stable secondary carbocation, resulting in a peak at $[\text{M}-15]^+$. Loss of the entire isopropyl group ($[\text{M}-43]^+$) is also a likely fragmentation.

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** In electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Overall Spectroscopic Characterization Workflow

The comprehensive identification of **3-Bromo-5-isopropylphenol** relies on a synergistic approach, integrating data from multiple spectroscopic techniques.



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Caption: Workflow for the spectroscopic characterization of **3-Bromo-5-isopropylphenol**.

Safety and Handling

As with any chemical, **3-Bromo-5-isopropylphenol** should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not readily available, related brominated and phenolic compounds are known to be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[3][4]

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

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